3-((Diethylamino)methyl)phenol

Descripción general

Descripción

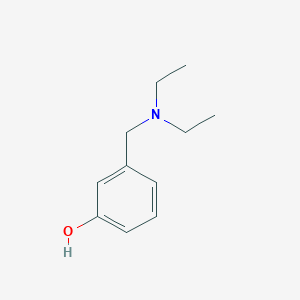

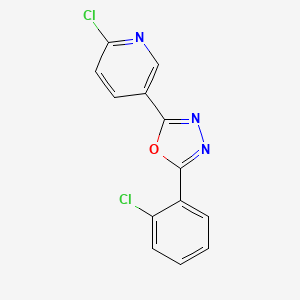

3-((Diethylamino)methyl)phenol, also known as 3-Diethylaminophenol, is an organic compound with the linear formula (C2H5)2NC6H4OH . It has a molecular weight of 165.23 . This compound is used as a raw material for the synthesis of Rhodamine derivatives .

Synthesis Analysis

3-Diethylaminophenol is used as a starting reagent for the synthesis of silyloxyaniline . It has also been used in the synthesis of Nile Red and its hydroxy-derivative .

Molecular Structure Analysis

The molecular structure of 3-((Diethylamino)methyl)phenol consists of a phenol group attached to a diethylamino group . The IUPAC Standard InChIKey for this compound is WAVOOWVINKGEHS-UHFFFAOYSA-N .

Chemical Reactions Analysis

Phenols, including 3-((Diethylamino)methyl)phenol, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . Oxidation of phenols yields a 2,5-cyclohexadiene-1,4-dione, or quinone .

Physical And Chemical Properties Analysis

3-((Diethylamino)methyl)phenol is a solid substance . It has a boiling point of 170 °C/15 mmHg and a melting point of 69-72 °C .

Aplicaciones Científicas De Investigación

Synthesis of Rhodamine Derivatives

3-[(Diethylamino)methyl]-phenol is a crucial starting material in the synthesis of rhodamine derivatives. Rhodamines are widely used as fluorescent dyes in various biological and chemical applications due to their high fluorescence quantum yields and photostability . These derivatives are essential in fluorescence microscopy, flow cytometry, and as probes in molecular biology.

Development of Silyloxyaniline Compounds

This compound is used in the synthesis of silyloxyaniline, which has applications in organic synthesis and materials science . Silyloxyanilines are intermediates in the production of various pharmaceuticals and agrochemicals, and they play a role in the development of new materials with unique properties.

Nile Red and Hydroxy-Derivative Synthesis

3-[(Diethylamino)methyl]-phenol is employed in the synthesis of Nile Red and its hydroxy-derivative . Nile Red is a lipophilic stain used for detecting intracellular lipid droplets. It is extensively used in cell biology and biochemistry for studying lipid metabolism and storage.

Computational Chemistry and Molecular Modeling

The compound is also used in computational chemistry for molecular modeling and density functional theory (DFT) studies . These studies help in understanding the electronic structure, reactivity, and properties of molecules, which is crucial for designing new compounds with desired characteristics.

Photophysical and Photochemical Studies

3-[(Diethylamino)methyl]-phenol is utilized in photophysical and photochemical research to study the behavior of molecules under light exposure . This research is important for developing new photonic materials, understanding light-induced processes in biological systems, and improving the efficiency of solar energy conversion.

Synthesis of Triazole Derivatives

The compound is a key intermediate in the synthesis of triazole derivatives . Triazoles are a class of heterocyclic compounds with significant pharmacological properties, including antifungal, antibacterial, and anticancer activities. They are also used in the development of agrochemicals and materials science.

Organic Light-Emitting Diodes (OLEDs)

3-[(Diethylamino)methyl]-phenol is used in the development of materials for organic light-emitting diodes (OLEDs) . OLEDs are used in display and lighting technologies due to their high efficiency, flexibility, and potential for producing vivid colors. Research in this area focuses on improving the performance and stability of OLED materials.

Catalysis and Reaction Mechanisms

The compound is studied for its role in catalysis and understanding reaction mechanisms . It can act as a ligand or catalyst in various organic reactions, helping to improve reaction efficiency and selectivity. This research is vital for developing new synthetic methodologies and industrial processes.

Safety And Hazards

3-((Diethylamino)methyl)phenol is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Propiedades

IUPAC Name |

3-(diethylaminomethyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-3-12(4-2)9-10-6-5-7-11(13)8-10/h5-8,13H,3-4,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORYMNFIEKDSDEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC1=CC(=CC=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((Diethylamino)methyl)phenol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(3-Nitrophenyl)-2-oxoethoxy]-5-(trifluoromethyl)pyridinium-1-olate](/img/structure/B3041250.png)

![2-(2,6-Dichloro-4-pyridyl)-5-[4-(trifluoromethoxy)phenyl]-1,3,4-oxadiazole](/img/structure/B3041255.png)

![5-[[Ethoxy(ethylsulfanyl)phosphoryl]sulfanylmethyl]-3-[[3-(trifluoromethyl)phenyl]methoxy]-1,2,4-oxadiazole](/img/structure/B3041258.png)

![O,O-diethyl O-{6-methyl-5-(4-methylphenoxy)-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl} phosphothioate](/img/structure/B3041260.png)

![O-(5-(4-fluorophenoxy)-6-methyl-2-{[4-(trifluoromethyl)benzyl]thio}pyrimidin-4-yl) O,O-dimethyl phosphothioate](/img/structure/B3041264.png)

![1-(3,4-Difluorophenyl)-2-[4-dimethoxyphosphinothioyloxy-6-methyl-5-[3-(trifluoromethyl)phenoxy]pyrimidin-2-yl]sulfanylethanone](/img/structure/B3041265.png)

![Ethyl 5-(1-[(2,6-dichloro-4-pyridyl)carbonyl]-1H-pyrazol-5-yl)isoxazole-3-carboxylate](/img/structure/B3041269.png)

![2-methyl-3-(1H-pyrazol-3-yl)imidazo[1,2-a]pyridine](/img/structure/B3041270.png)